3-Bromo-2-(trifluoromethyl)benzaldehyde
Overview
Description
“3-Bromo-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H4BrF3O. It has a molecular weight of 253.02 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(trifluoromethyl)benzaldehyde” can be represented by the InChI code: 1S/C8H4BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H . This indicates that the compound consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to it, along with an aldehyde group .
Scientific Research Applications
Synthesis of Polycyclic Quinolines
Similar compounds have been used in the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reactions. These quinolines have various applications in medicinal chemistry due to their presence in numerous pharmacologically active natural products .
Preparation of Indazoles
Compounds like 2-Bromobenzaldehyde have been utilized for the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides. Indazoles are important scaffolds in pharmaceuticals and are used in the synthesis of various therapeutic agents .
Anticancer Agent Synthesis
A related compound is a key starting material in the total synthesis of an anticancer agent, (-)-taxol. Taxol is a well-known chemotherapy medication used for the treatment of a number of types of cancer .
Wittig-Horner Reaction
Another application involves using 2-(Trifluoromethyl)benzaldehyde in Wittig-Horner reactions to prepare various organic compounds with potential pharmaceutical applications .
Safety and Hazards
Mechanism of Action
Target of Action
Benzaldehyde derivatives are often used in organic synthesis and may interact with various biological targets depending on the specific context .
Mode of Action
It’s known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . The bromine atom on the benzene ring can be replaced by a nucleophile, leading to various chemical transformations .
Biochemical Pathways
Benzaldehyde derivatives are often involved in various chemical reactions, potentially affecting multiple biochemical pathways depending on the specific context .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 25302 , may influence its pharmacokinetic behavior.
Result of Action
The compound’s potential to undergo chemical transformations suggests it could have diverse effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature changes .
properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZENBMBWRNAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735317 | |
Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
1289057-68-6 | |
Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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